![molecular formula C17H18N4O2 B5341939 1'-[(3-methyl-1H-pyrazol-5-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5341939.png)
1'-[(3-methyl-1H-pyrazol-5-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1'-[(3-methyl-1H-pyrazol-5-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one, commonly known as SPI, is a spirooxindole compound that has shown promising results in various scientific research applications. The compound has gained significant attention due to its unique chemical structure and potential therapeutic properties.
作用机制
The mechanism of action of SPI is not fully understood. However, it is believed that SPI exerts its therapeutic effects by modulating various signaling pathways in the body. SPI has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In addition, SPI has been shown to activate the Nrf2/ARE pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
SPI has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. SPI has also been found to modulate the levels of various neurotransmitters, including dopamine and serotonin. In addition, SPI has been shown to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes.
实验室实验的优点和局限性
One of the advantages of using SPI in lab experiments is its high purity and stability. The compound is easy to synthesize and can be obtained in large quantities. In addition, SPI has been found to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using SPI in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals.
未来方向
There are several future directions for the study of SPI. One direction is to further investigate the mechanism of action of the compound. Understanding how SPI exerts its therapeutic effects can help in the development of more effective treatments for various diseases. Another direction is to explore the potential of SPI as a drug candidate. The compound has shown promising results in preclinical studies and could be developed into a therapeutic agent for various diseases. Finally, more research is needed to investigate the safety and efficacy of SPI in humans. Clinical trials are needed to determine the optimal dosage and potential side effects of the compound.
合成方法
The synthesis of SPI involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with isatin to form the corresponding hydrazone. The hydrazone is then reacted with 3,3'-piperidinedione to form SPI. The synthesis method is straightforward and yields high purity SPI.
科学研究应用
SPI has been extensively studied for its potential therapeutic properties. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. SPI has been found to inhibit the growth of cancer cells and induce apoptosis. In addition, SPI has anti-inflammatory properties and has been found to reduce inflammation in animal models. SPI has also been shown to protect neurons from oxidative stress and prevent neurodegeneration.
属性
IUPAC Name |
1'-(5-methyl-1H-pyrazole-3-carbonyl)spiro[1H-indole-3,3'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-11-9-14(20-19-11)15(22)21-8-4-7-17(10-21)12-5-2-3-6-13(12)18-16(17)23/h2-3,5-6,9H,4,7-8,10H2,1H3,(H,18,23)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCODIYWAVSQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCCC3(C2)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

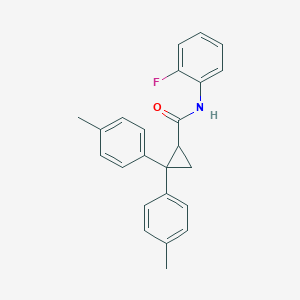
![N-(3-hydroxypropyl)-N-isopropyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5341862.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5341867.png)
![N-(3-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5341872.png)
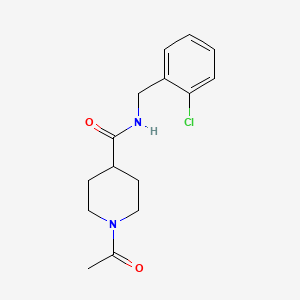
![3-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5341890.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5341894.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxyphenyl)urea](/img/structure/B5341909.png)
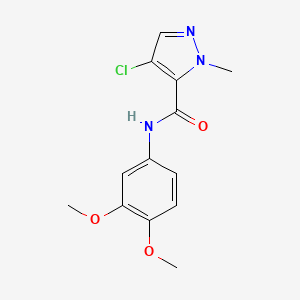
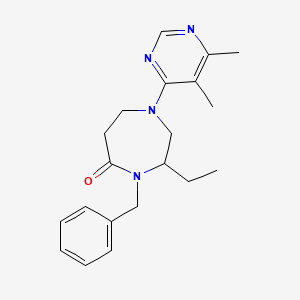
![2-(3-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyrazine](/img/structure/B5341938.png)
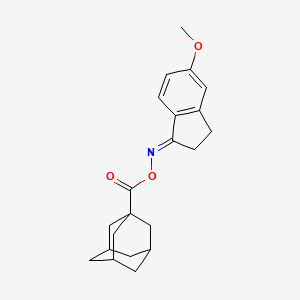
![2-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)-N-(pyridin-2-ylmethyl)aniline](/img/structure/B5341957.png)
![N-(3-hydroxypropyl)-1'-[(6-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5341965.png)